Chiral Purity: Superior Enantiomeric Excess (ee) Compared to Racemic or D-Enantiomer Stocks
Methyl L-tert-leucinate hydrochloride is supplied with a defined L-(S)-stereochemistry, ensuring high chiral purity essential for asymmetric synthesis . The parent amino acid, L-tert-leucine, is routinely produced with >99% enantiomeric excess (ee) via optimized enzymatic resolution or reductive amination processes [1][2]. In contrast, the D-enantiomer (CAS 26782-71-8) or the racemic DL-mixture introduces the opposite stereoisomer, which can lead to the formation of diastereomeric impurities that are difficult to separate and can compromise the biological activity of the final chiral pharmaceutical [3].
| Evidence Dimension | Enantiomeric Excess (ee) of Parent Amino Acid |
|---|---|
| Target Compound Data | >99% ee (achievable for L-tert-leucine) |
| Comparator Or Baseline | D-tert-Leucine (CAS 26782-71-8) or DL-tert-Leucine racemate (ee = 0%) |
| Quantified Difference | ≥ 99% ee vs. 0% ee |
| Conditions | Enzymatic resolution / reductive amination |
Why This Matters
Procuring the L-enantiomer ensures that subsequent synthetic steps yield the desired stereoisomer, avoiding costly and time-consuming chiral separation or purification.
- [1] Liu, J.; Li, Z.; et al. Efficient preparation of enantiopure L-tert-leucine through immobilized penicillin G acylase catalyzed kinetic resolution. Biochem. Eng. J. 2014, 83, 116–120. View Source
- [2] Bommarius, A. S.; et al. Synthesis and use of enantiomerically pure tert-leucine. Tetrahedron: Asymmetry 1995, 6, 2851–2888. View Source
- [3] US Patent 2012/0245379 A1. Process for the preparation of enantiomerically pure tert-leucine. View Source
